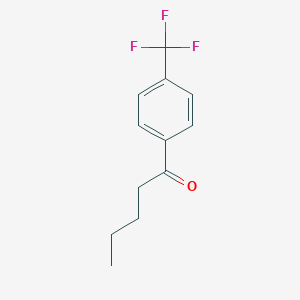

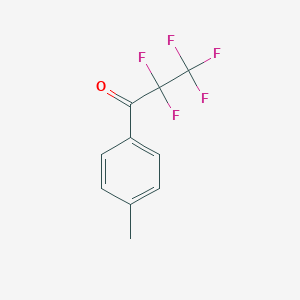

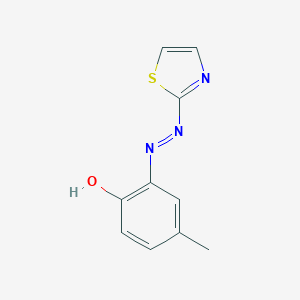

n,n'-Bis(4-nitrophenyl)propanediamide

Descripción general

Descripción

N,N'-Bis(4-nitrophenyl)propanediamide is a compound that is structurally related to several other compounds with aromatic and nitro functional groups. While the specific compound N,N'-Bis(4-nitrophenyl)propanediamide is not directly mentioned in the provided papers, we can infer some general characteristics based on similar compounds. For instance, compounds with nitrobenzylidene groups, such as N,N'-bis(4-nitrobenzylidene)ethane-1,2-diamine and N,N'-bis(4-nitrobenzylidene)propane-1,3-diamine, exhibit strong intermolecular interactions such as hydrogen bonding and pi-pi stacking interactions, which contribute to their solid-state structures .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include condensation, hydrolyzation, and dehydration steps. For example, the preparation of 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride involves a five-step process starting from bisphenol A and n-methyl-4-nitrophthalimide, with an overall yield of 48.0% . Although the synthesis of N,N'-Bis(4-nitrophenyl)propanediamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to N,N'-Bis(4-nitrophenyl)propanediamide often features aromatic rings and functional groups that enable specific interactions. For instance, the structure of N,N'-bis(2-hydroxyphenyl)butanediamide includes two hydroxyphenyl moieties attached to a butanediamide linker . These structural motifs are likely to influence the molecular conformation and intermolecular interactions of N,N'-Bis(4-nitrophenyl)propanediamide.

Chemical Reactions Analysis

The chemical reactivity of N,N'-Bis(4-nitrophenyl)propanediamide can be anticipated to involve its nitro and amide functional groups. Similar compounds exhibit reactivity that is characteristic of these functional groups, such as participation in hydrogen bonding and potential for further chemical modifications. The presence of aromatic rings also suggests the possibility of electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-Bis(4-nitrophenyl)propanediamide would be influenced by its molecular structure. Compounds with similar structural features, such as aromatic rings and nitro groups, typically have high melting points and exhibit significant intermolecular interactions in the solid state, as evidenced by the pi-stacked hydrogen-bonded sheets and chains observed in related compounds . These interactions can affect solubility, stability, and other physical properties.

Aplicaciones Científicas De Investigación

Anion Recognition and Binding Studies

N,N'-Bis(4-nitrophenyl)propanediamide has been investigated for its potential in anion recognition. Studies by Wagner-Wysiecka and Łukasik (2012) demonstrated that certain N,N'-diarylalkanediamides, like N,N'-bis(4-nitrophenyl)butanediamide, can selectively recognize fluoride ions in solvents like DMSO and acetonitrile. Their research suggests a mechanism for this selective recognition, highlighting the compound's potential in chemical sensing applications (Wagner-Wysiecka & Łukasik, 2012).

Synthesis and Structural Characterization

The synthesis of related compounds, such as 2,2-bis(4-hydroxy-3-nitrophenyl)-propane, has been explored due to its relevance as an intermediate in fire-retardant materials. Studies by Yun-chu (2002) and Sun-Young Han (2003) have focused on optimizing the synthesis conditions, including the concentration of nitric acid and reaction temperature, to achieve high yields. These investigations provide insights into the synthesis and structural characterization of N,N'-Bis(4-nitrophenyl)propanediamide analogs (Yun-chu, 2002), (Han, 2003).

Electrochemical Applications

The electrochemical properties of N,N'-Bis(4-nitrophenyl)propanediamide and its derivatives have been a subject of study. Lu (1997) explored the electrodetosylation of N,N'-bis-(o-tosylaminophenyl) propanediamide, emphasizing the role of Al3+ cation in the reduction process. This research is significant for understanding the electrochemical behavior of N,N'-Bis(4-nitrophenyl)propanediamide related compounds (Lu, 1997).

Potential in Sensing Applications

The use of related bisphenol compounds in sensing applications has been studied. Wang et al. (2015) synthesized coordination polymers based on 4-(4-carboxyphenoxy)phthalate, demonstrating their potential as fluorescence probes for sensing nitrobenzene at ppm concentrations. This research indicates potential applications of N,N'-Bis(4-nitrophenyl)propanediamide in the field of chemical sensing and detection (Wang et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

N,N'-bis(4-nitrophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O6/c20-14(16-10-1-5-12(6-2-10)18(22)23)9-15(21)17-11-3-7-13(8-4-11)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLWPECXWHXTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281051 | |

| Record name | N~1~,N~3~-Bis(4-nitrophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n'-Bis(4-nitrophenyl)propanediamide | |

CAS RN |

1900-40-9 | |

| Record name | NSC19913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~3~-Bis(4-nitrophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.